molecular formula C8H12Cl4 B14515935 4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene CAS No. 62559-60-8

4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene

Katalognummer: B14515935
CAS-Nummer: 62559-60-8
Molekulargewicht: 250.0 g/mol
InChI-Schlüssel: ZXPCQFQQYGAQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is an organic compound with the molecular formula C8H12Cl4 It is a chlorinated derivative of 2,4-dimethyl-1-hexene, characterized by the presence of four chlorine atoms attached to the sixth carbon atom and a double bond between the first and second carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene typically involves the chlorination of 2,4-dimethyl-1-hexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced separation techniques can enhance the efficiency and purity of the final product. Safety measures are also crucial due to the handling of chlorine gas and other hazardous materials.

Analyse Chemischer Reaktionen

Types of Reactions

4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

    Addition: Formation of saturated compounds with halogen atoms added across the double bond.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alkanes or partially reduced intermediates.

Wissenschaftliche Forschungsanwendungen

4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of chlorinated hydrocarbons.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include the formation of adducts with proteins, DNA, or other cellular components, resulting in changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethyl-1-hexene: The parent compound without chlorine atoms.

    2,4-Dimethyl-2-hexene: An isomer with the double bond at a different position.

    1,2,3,5-Tetrachloro-4,6-dimethylbenzene: A chlorinated aromatic compound with a similar substitution pattern.

Uniqueness

4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is unique due to the specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and potential applications. Its chlorinated structure makes it more reactive in substitution and addition reactions compared to its non-chlorinated counterparts.

Eigenschaften

CAS-Nummer

62559-60-8

Molekularformel

C8H12Cl4

Molekulargewicht

250.0 g/mol

IUPAC-Name

4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene

InChI

InChI=1S/C8H12Cl4/c1-6(2)4-7(3,9)5-8(10,11)12/h1,4-5H2,2-3H3

InChI-Schlüssel

ZXPCQFQQYGAQAF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC(C)(CC(Cl)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.